molecular formula C19H22BrNO2 B1682076 SKF 77434 hydrobromide CAS No. 300561-58-4

SKF 77434 hydrobromide

Cat. No. B1682076
M. Wt: 376.3 g/mol
InChI Key: JWQRAXTWDYUBFI-UHFFFAOYSA-N
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Description

SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist . It has the potential to study cocaine addiction . The IC50 values are 19.7 and 2425 nM for binding to D1-like and D2-like receptors respectively .


Molecular Structure Analysis

The molecular weight of SKF 77434 hydrobromide is 376.29 . The molecular formula is C19H22BrNO2 . The SMILES representation is OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1.Br .


Physical And Chemical Properties Analysis

The molecular weight of SKF 77434 hydrobromide is 376.3 g/mol . The molecular formula is C19H22BrNO2 . The IUPAC name is 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide . The InChI is InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H . The Canonical SMILES is C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br .

Scientific Research Applications

1. Modulation of Behavioral Effects of Cocaine

SKF 77434 hydrobromide, a D1 receptor partial agonist, has been studied for its effects on cocaine self-administration in animal models. Chronic administration of SKF 77434 led to dose-related modifications in the behavioral effects of cocaine, suggesting its potential utility in treating cocaine dependence. The administration of SKF 77434 showed a persistent shift in the dose-effect function for cocaine self-administration, altering the threshold dose values and affecting food-maintained performance (Mutschler & Bergman, 2002).

2. Interaction with Other Dopamine Receptors in Drug Seeking

SKF 77434's interaction with other dopamine receptors, particularly D3 receptors, has been explored in the context of drug-seeking behavior. Low doses of SKF 77434 combined with a D3 receptor antagonist have shown efficacy in reducing cue-induced relapse to heroin seeking, suggesting potential applications in the treatment of opiate use disorders (Ewing et al., 2021).

3. Investigating Sex Differences in Motor Responses

Research has also been conducted to explore sex differences in motor responses to dopamine D1-like receptor agonists, including SKF 77434. Such studies contribute to understanding the gender-specific effects of drugs targeting dopamine receptors and their potential therapeutic applications (Heijtz et al., 2002).

4. Effects on Cardiovascular Function

Studies on conscious squirrel monkeys treated with SKF 77434 and other dopamine agonists have provided insights into the effects of these compounds on cardiovascular function. SKF 77434 did not significantly affect cardiovascular parameters, contributing to the understanding of the safety profile of dopamine agonists in potential clinical applications (Schindler et al., 2002).

5. Learning and Memory in Rats

The effects of SKF 77434 on learning and memory have been investigated in rats. Such studies help in understanding how dopamine D1/D5 receptor agonists can influence cognitive functions, which is valuable for developing treatments for cognitive disorders (Amico et al., 2007).

Safety And Hazards

The safety and handling recommendation for SKF 77434 hydrobromide is to desiccate at +4°C . For personal protection, safety goggles with side-shields and protective gloves are recommended .

properties

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQRAXTWDYUBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042611
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SKF 77434 hydrobromide

CAS RN

300561-58-4
Record name SKF-77434 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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